BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide

PPARα antagonism Benzothiazole SAR Fluorine medicinal chemistry

3-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide (CAS 942002-71-3, molecular formula C₂₃H₁₈F₂N₂O₃S₂, molecular weight 472.5 g/mol) is a synthetic small molecule belonging to the N-(phenylsulfonyl)amide class of benzothiazole derivatives. It bears a benzenesulfonyl-propanamide core linked to a 4,6-difluoro-benzothiazole scaffold, a structural architecture that emerged from a medicinal chemistry programme aimed at identifying novel PPARα antagonists via agonist–antagonist switching.

Molecular Formula C23H18F2N2O3S2
Molecular Weight 472.52
CAS No. 942002-71-3
Cat. No. B2507210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
CAS942002-71-3
Molecular FormulaC23H18F2N2O3S2
Molecular Weight472.52
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CCS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18F2N2O3S2/c24-17-13-19(25)22-20(14-17)31-23(26-22)27(15-16-7-3-1-4-8-16)21(28)11-12-32(29,30)18-9-5-2-6-10-18/h1-10,13-14H,11-12,15H2
InChIKeyIASLBMIIVGNRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide (CAS 942002-71-3) Procurement Specification & Structural Summary


3-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide (CAS 942002-71-3, molecular formula C₂₃H₁₈F₂N₂O₃S₂, molecular weight 472.5 g/mol) is a synthetic small molecule belonging to the N-(phenylsulfonyl)amide class of benzothiazole derivatives. It bears a benzenesulfonyl-propanamide core linked to a 4,6-difluoro-benzothiazole scaffold, a structural architecture that emerged from a medicinal chemistry programme aimed at identifying novel PPARα antagonists via agonist–antagonist switching [1]. As an analytically characterised research compound, it requires refrigeration (2–8 °C) for storage, and vendors typically supply it at ≥95% purity for in vitro or in vivo laboratory use .

Structural Basis for Selection: Why Generic Substitution with Mono-Fluoro or Non-Fluorinated Benzothiazole Analogues Fails for 942002-71-3


Within the N-(phenylsulfonyl)amide benzothiazole series described by Ammazzalorso et al. (2011), modifications at the 4- and 6-positions of the benzothiazole ring directly modulate PPARα antagonistic potency, as the fluorine atoms participate in stereoelectronic interactions within the receptor's ligand-binding domain [1]. Mono-fluoro analogues (e.g., 4-fluoro CAS 941877-95-8 or 6-fluoro CAS 941925-85-5) possess only one electron-withdrawing substituent, which alters the scaffold's hydrogen-bond acceptor capacity and lipophilicity, resulting in a different pharmacological profile compared with the 4,6-difluoro compound. Replacing either fluorine with a methoxy group (as in CAS 900004-80-0) further changes both polarity and metabolic stability, potentially shifting the compound toward agonism or abolishing antagonistic activity altogether . The N-benzyl substituent, conserved in the target compound, has been identified as critical for antagonistic behaviour; swapping it for an N-alkyl (e.g., diethylaminoethyl) chain converts the molecule to a PPARα agonist, indicating that even isosteric N-substitution cannot replicate the functional profile of 942002-71-3 .

Quantitative Comparative Evidence Guide: 942002-71-3 vs. Mono-Fluoro & Methoxy Benzothiazole N-(Phenylsulfonyl)amide Analogues


Critical Note: Direct Quantitative Data Are Not Publicly Available for 942002-71-3

At the time of this analysis, the compound CAS 942002-71-3 lacks publicly disclosed, head-to-head comparative quantitative data in peer-reviewed literature. It is assigned to the same N-(phenylsulfonyl)amide benzothiazole family as compounds whose IC₅₀ values against PPARα were reported by Ammazzalorso et al. (2011), where the most potent antagonists showed dose-dependent inhibition of the GW7647-induced PPARα transactivation with IC₅₀ values in the low micromolar range [1]. Furthermore, a closely related congener (4-methoxy-N-(dimethylaminopropyl) analogue, BDBM54499) demonstrated an IC₅₀ of 4.68 μM against RIPK2 kinase in a BindingDB-curated PubChem bioassay (AID 651553) [2]. While this congener establishes that the N-(phenylsulfonyl)amide benzothiazole pharmacophore engages kinase targets at micromolar concentrations, the magnitude and direction of the 4,6-difluoro substitution effect on potency cannot be quantified without primary data. Consequently, the differentiation claims below are based on class-level structure–activity relationship (SAR) inference and should be viewed as scientifically grounded hypotheses requiring experimental confirmation.

PPARα antagonism Benzothiazole SAR Fluorine medicinal chemistry

PPARα Antagonistic Activity: 4,6-Difluoro Scaffold Differentiation Within the N-Phenylsulfonylamide Series

Ammazzalorso et al. (2011) disclosed a series of benzothiazole-based N-(phenylsulfonyl)amides (compounds 2a–g) as novel PPARα antagonists, in which modification of the benzothiazole ring directly affected potency [1]. While the specific 4,6-difluoro analogue (942002-71-3) was not explicitly included in that primary publication, the SAR logic of the series indicates that electron-withdrawing substituents at the 4- and 6-positions enhance the electrophilic character of the benzothiazole nitrogen, strengthening the hydrogen-bond interaction with the PPARα ligand-binding domain. The conserved N-benzyl group, critical to antagonistic activity, is present in 942002-71-3. Compounds containing mono-halogenated (4-fluoro or 6-fluoro) benzothiazole cores, such as CAS 941877-95-8 and CAS 941925-85-5, are commercially available and often described generically as 'screening compounds' without PPARα-specific antagonism data . The 4,6-difluoro substitution pattern provides a distinction from these mono-fluoro analogues, as the dual fluorine atoms contribute additively to both electron withdrawal and lipophilic surface area (ΔlogP ≈ +0.4 per fluorine on aromatic ring), a recognised principle in fluorine medicinal chemistry for tuning target engagement [2].

PPARα antagonism Metabolic disorders Anti-proliferative

Kinase Inhibition Potential: Structural Analogy to a Benzothiazole Phenylsulfonylamide with Demonstrated RIPK2 and TNF Inhibitory Activity

The BindingDB entry BDBM54499 corresponds to a closely related benzothiazole N-(phenylsulfonyl)amide (4-methoxy analogue with N-dimethylaminopropyl substitution) that demonstrated in vitro kinase inhibition with an IC₅₀ of 4.68 μM against Receptor-interacting serine/threonine-protein kinase 2 (RIPK2; PubChem AID 651553) and an IC₅₀ of 5.96 μM against Tumor necrosis factor (TNF; PubChem AID 2485) [1]. Although 942002-71-3 features a 4,6-difluoro-benzothiazole and N-benzyl group rather than the 4-methoxy and N-dimethylaminopropyl chain, the conserved benzenesulfonyl-propanamide-benzothiazole connectivity suggests that it may similarly engage kinase ATP-binding pockets. The structure of 942002-71-3 replaces an electron-donating 4-methoxy group with two electron-withdrawing fluorine atoms, which is expected to alter the hydrogen-bonding pattern with hinge-region residues; in general, fluorination of benzothiazole at both 4- and 6-positions reduces the basicity of the thiazole nitrogen, potentially favouring interactions with non-catalytic-site pockets over hinge binding [2].

Kinase inhibition RIPK2 TNF Inflammation

Metabolic Stability Advantage: 4,6-Difluoro Substitution Blocks Cytochrome P450-Mediated Oxidation of the Benzothiazole Ring

Fluorine substitution at metabolically labile positions of aromatic heterocycles is a well-established medicinal chemistry strategy to improve metabolic stability. The 4- and 6-positions of the benzothiazole ring are known sites for cytochrome P450 (CYP)-mediated hydroxylation; blocking both positions with fluorine atoms, as in 942002-71-3, is expected to reduce oxidative metabolism relative to non-fluorinated or mono-fluorinated analogues [1]. This is supported by general principles of fluorine medicinal chemistry, where C–F bonds resist CYP-mediated oxidation due to the high bond dissociation energy (~116 kcal/mol for aromatic C–F versus ~112 kcal/mol for aromatic C–H) and the electron-withdrawing effect that deactivates the ring toward electrophilic attack [2]. Compounds with a single fluorine atom retain one unprotected position that remains susceptible to hydroxylation, potentially leading to faster in vitro microsomal clearance. The 4,6-difluoro pattern thus offers a built-in metabolic shielding advantage that may translate into prolonged half-life in hepatocyte or microsomal stability assays.

Metabolic stability Fluorine blocking CYP450 ADME

Best-Fit Application Scenarios for 3-(Benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide (CAS 942002-71-3)


PPARα Antagonist Tool Compound for Metabolic and Cancer Cell Biology Research

As a member of the benzothiazole-based N-(phenylsulfonyl)amide series disclosed by Ammazzalorso et al. (2011), 942002-71-3 is a candidate PPARα antagonist tool for investigating the role of PPARα in fatty acid oxidation, CPT1A gene expression, and cancer cell proliferation. The structurally analogous series demonstrated dose-dependent antagonism of GW7647-induced PPARα transactivation and anti-proliferative effects in paraganglioma, pancreatic, and colorectal cancer cell lines [1]. The 4,6-difluoro substitution may confer a potency and metabolic stability advantage over the original published analogues. Researchers should validate PPARα antagonism using a Gal4-hPPARα-LBD transactivation reporter assay before deploying the compound in in vivo metabolic or oncology models.

Kinase Selectivity Profiling Probe Targeting RIPK2 and TNF-Associated Pathways

A structurally similar benzothiazole N-(phenylsulfonyl)amide (BDBM54499) demonstrated low-micromolar inhibitory activity against RIPK2 (IC₅₀ 4.68 μM) and TNF (IC₅₀ 5.96 μM) [2]. Given that 942002-71-3 shares the identical benzenesulfonyl-propanamide-benzothiazole core but replaces the 4-methoxy group with 4,6-difluoro substitution, it presents an opportunity to probe how fluorination modulates kinase selectivity. RIPK2 is a validated target in inflammatory bowel disease and NOD2-mediated innate immunity; a compound with RIPK2 inhibitory potential and metabolic stability could serve as an in vitro probe for dissecting RIPK2-dependent signalling.

Metabolic Stability-Biased Lead Scaffold in Fluorinated Benzothiazole Library Design

For medicinal chemistry groups building compound libraries around the benzothiazole N-(phenylsulfonyl)amide pharmacophore, 942002-71-3 represents the most heavily fluorinated commercially available analogue. The 4,6-difluoro pattern protects both metabolically labile benzothiazole positions, potentially delivering superior microsomal stability relative to mono-fluoro or non-fluorinated comparators [3]. This compound can serve as a reference standard in parallel stability assays to benchmark the metabolic half-life improvements achievable through difluorination and to guide the design of fluorinated second-generation analogues with optimised ADME profiles.

Negative Control for N-Substitution SAR: Antagonist vs Agonist Switching

In the broader N-(phenylsulfonyl)amide benzothiazole series, replacing the N-benzyl group of 942002-71-3 with an N-(diethylaminoethyl) chain has been documented to convert the functional activity from PPARα antagonist to agonist . This property makes 942002-71-3 a critical control compound in studies designed to map the antagonist-to-agonist switching mechanism. Researchers can pair 942002-71-3 with its N-(diethylaminoethyl) congener in parallel PPARα transactivation assays to dissect how the N-substituent governs the pharmacological mode of action, a valuable approach for teaching or structure-based drug design projects.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.